molecular formula C9H13N3O2 B2939367 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid CAS No. 1795473-91-4

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2939367
CAS No.: 1795473-91-4
M. Wt: 195.222
InChI Key: LTEWQIJXGRNBCC-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (CAS 1795473-91-4) is a functionalized pyrazole derivative of high interest in pharmaceutical research and drug discovery. Its molecular formula is C 9 H 13 N 3 O 2 and it has a molecular weight of 195.22 g/mol . The compound features a multifunctional pyrazole core, which is a privileged scaffold in medicinal chemistry. Pyrazole derivatives are recognized as "pharmacologically important active scaffolds" that exhibit a wide spectrum of biological activities . These activities include serving as inhibitors for various enzymes, such as metalloproteinases, and possessing anti-inflammatory, anticancer, antibacterial, and antidepressant properties . The specific substitution pattern on this molecule—with an amino group at the 3-position, a cyclopentyl group on the ring nitrogen, and a carboxylic acid at the 4-position—makes it a versatile building block or intermediate for the synthesis of more complex molecules. It is particularly valuable for constructing potential inhibitors targeting enzymes like meprin α and meprin β, metalloproteinases that are emerging targets in diseases such as cancer, fibrosis, Alzheimer's, and inflammatory conditions . The amino and carboxylic acid functionalities allow for further chemical modifications, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWQIJXGRNBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically begins with cyclopentanone, hydrazine hydrate, and ethyl cyanoacetate.

    Cyclization Reaction: Cyclopentanone reacts with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate to form the pyrazole ring.

    Amination and Carboxylation: The resulting pyrazole intermediate is then subjected to amination at the 3-position and carboxylation at the 4-position to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base equilibria via its amino (–NH₂) and carboxylic acid (–COOH) groups:

  • Protonation : The amino group accepts protons under acidic conditions (pH < 4), forming a cationic species.

  • Deprotonation : The carboxylic acid donates protons under basic conditions (pH > 5), generating a carboxylate anion.

Key Data :

Reaction TypeReagents/ConditionsProductReference
ProtonationHCl (1M), aqueousCationic ammonium species
DeprotonationNaOH (1M), aqueousPyrazole-4-carboxylate anion

Oxidation Reactions

The amino and pyrazole groups are susceptible to oxidation:

  • Amino Group Oxidation :

    • Using KMnO₄/H₂SO₄ converts –NH₂ to –NO₂, yielding 3-nitro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

  • Pyrazole Ring Oxidation :

    • Ozone or H₂O₂/Fe²⁺ cleaves the pyrazole ring, forming fragmented carbonyl compounds.

Key Data :

Substrate SiteReagents/ConditionsMajor ProductYieldReference
Amino groupKMnO₄, H₂SO₄, 80°C, 4h3-Nitro-pyrazole derivative72%
Pyrazole ringO₃, CH₂Cl₂, −78°C, 1hCyclopentylurea + CO₂58%

Reduction Reactions

The carboxylic acid group undergoes selective reduction:

  • LiAlH₄ Reduction : Converts –COOH to –CH₂OH (primary alcohol).

  • Catalytic Hydrogenation : Palladium/C reduces the pyrazole ring’s double bonds at 50 psi H₂.

Key Data :

Substrate SiteReagents/ConditionsMajor ProductYieldReference
Carboxylic acidLiAlH₄, THF, reflux, 2h4-(Hydroxymethyl)-pyrazole derivative85%
Pyrazole ringPd/C, H₂ (50 psi), EtOHPartially saturated pyrazoline63%

Substitution Reactions

The amino group participates in nucleophilic substitutions:

  • Acylation : Reacts with acetyl chloride to form 3-acetamido derivatives.

  • Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide analogs.

Key Data :

Reaction TypeReagents/ConditionsMajor ProductYieldReference
AcylationAcCl, pyridine, 25°C, 6h3-Acetamido-pyrazole-4-carboxylic acid89%
SulfonationTosyl chloride, DMAP3-Tosylamido-pyrazole derivative78%

Condensation Reactions

The carboxylic acid and amino groups enable cyclocondensation:

  • Peptide Coupling : EDCl/HOBt mediates amide bond formation with primary amines.

  • Heterocycle Formation : Reacts with thioureas to yield pyrazolo[3,4-d]pyrimidines.

Key Data :

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Peptide bondEDCl, HOBt, DMF, 25°C, 12hPyrazole-4-carboxamide derivatives81%
HeterocycleThiourea, PCl₅, reflux, 8hPyrazolo[3,4-d]pyrimidine67%

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 220°C, releasing CO₂ and cyclopentylamine fragments.

  • Photostability : UV light (254 nm) induces decarboxylation over 48 hours.

Key Data :

ConditionObservationHalf-LifeReference
220°C, inert atmos.Decomposition to cyclopentylamine15 min
UV light (254 nm)4-Decarboxylated pyrazole derivative48 h

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Industry:

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopentyl vs. Functional Groups: Carboxylic acid (COOH) at C4 enhances hydrogen-bonding capacity, critical for interactions with biological targets (e.g., kinases) . Replacing COOH with carbonitrile (CN) reduces solubility but may improve metabolic stability .

Biological Relevance: Pyrazole derivatives with allyl or phenyl groups (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) are utilized in agrochemicals due to their stability and hydrogen-bonding networks . Chlorophenyl and ethoxyphenyl analogs exhibit modified electronic profiles, influencing binding affinity in enzyme inhibition studies .

Synthetic Considerations: The cyclopentyl group is introduced via alkylation reactions, while the amino and carboxylic acid groups are typically added through sequential functionalization .

Biological Activity

3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group at the 3-position and a carboxylic acid group at the 4-position. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of approximately 196.21 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, potentially influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through modulation of cytokine release and enzyme activity involved in inflammation.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including:

  • Enzymes : The compound may inhibit enzymes involved in inflammatory responses or cancer cell metabolism.
  • Receptors : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, which could mediate its anti-inflammatory and analgesic effects.

Case Studies

Several studies have documented the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro .
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Activity : Research indicated that the compound could induce apoptosis in human cancer cell lines, suggesting a mechanism involving the activation of caspases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related pyrazole derivatives:

Compound NameBiological ActivityUnique Properties
This compound Anti-inflammatory, Antimicrobial, AnticancerEnhanced solubility due to cyclopentyl group
5-MethylpyrazoleAntimicrobialSimple structure, used as a building block
4-PyridylpyrazolesDiverse biological activitiesNotable for antimicrobial properties

Q & A

Q. What are the common synthetic routes for 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and cyclopentyl derivatives. For example, similar pyrazole-4-carboxylic acids are synthesized via cyclocondensation followed by hydrolysis under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid moiety . Optimization includes adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., DMF-DMA for cyclization). Monitoring reaction progress via TLC or HPLC ensures intermediate purity before hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrazole ring protons at δ 6.5–8.0 ppm). The carboxylic acid proton may appear as a broad peak near δ 12–14 ppm .
  • IR Spectroscopy: Look for C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 236.1) .
  • XRD: For crystalline derivatives, single-crystal X-ray diffraction provides bond lengths and angles, validated using SHELX software .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation: Work in a fume hood to mitigate exposure to hazardous decomposition products (e.g., carbon/nitrogen oxides) .
  • Storage: Store in airtight containers away from oxidizing agents and moisture. Monitor for stability under ambient conditions .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s reactivity and biological interactions?

Methodological Answer: The cyclopentyl group enhances lipophilicity, impacting membrane permeability in biological assays. Its stereoelectronic effects can modulate hydrogen bonding with targets like kinases. Comparative studies with benzyl or methyl analogs show altered binding affinities due to steric hindrance or conformational flexibility . For example, replacing cyclopentyl with a 3-methylbenzyl group reduces inhibitory activity against COX-2 by ~40%, highlighting substituent-dependent SAR .

Q. What computational strategies are used to model its interactions with biological targets, such as kinases?

Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina or Schrödinger Suite predict binding poses in ATP-binding pockets of kinases. Focus on hydrogen bonds between the carboxylic acid group and kinase backbone residues (e.g., Glu91 in PKA) .
  • MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and interaction entropy .
  • QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .

Q. How can researchers resolve contradictions in spectral or crystallographic data during characterization?

Methodological Answer:

  • Spectral Discrepancies: Cross-validate NMR/IR data with computational predictions (e.g., Gaussian for DFT-calculated chemical shifts). For impurities, employ preparative HPLC to isolate fractions for reanalysis .
  • Crystallographic Challenges: If twinning or poor resolution occurs, use SHELXD for phase problem-solving and SHELXL for refinement. High-resolution data (≤1.0 Å) reduces model bias .

Q. What are the challenges in determining its crystal structure, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Optimize solvent evaporation rates (e.g., slow diffusion of ether into DMSO solutions) to obtain diffraction-quality crystals .
  • Data Collection: Use synchrotron radiation for small crystals (<0.1 mm). SHELXPRO processes data, applying TWIN/BASF commands for twinned structures .
  • Hydrogen Bonding Networks: Analyze intermolecular H-bonds (e.g., N–H···O between pyrazole NH₂ and carboxylic acid groups) using Mercury software. Disordered cyclopentyl rings require PART/SUMP restraints in SHELXL .

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